2,3-Dimethyl-3-octanol

Flavor and Fragrance Volatility Process Engineering

2,3-Dimethyl-3-octanol (CAS 19781-10-3) is a branched-chain tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. It belongs to the class of aliphatic octanols and is characterized by a hydroxyl group (-OH) attached to a fully substituted carbon atom (C3) bearing two methyl groups and a pentyl chain, with an additional methyl group on the adjacent C2 carbon.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 19781-10-3
Cat. No. B011817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-3-octanol
CAS19781-10-3
Synonyms2,3-DIMETHYL-3-OCTANOL
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C(C)C)O
InChIInChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3
InChIKeyAWHYRPPRRQITHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-3-octanol (CAS 19781-10-3): A Branched Tertiary Alcohol for Flavor and Fragrance Synthesis


2,3-Dimethyl-3-octanol (CAS 19781-10-3) is a branched-chain tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. It belongs to the class of aliphatic octanols and is characterized by a hydroxyl group (-OH) attached to a fully substituted carbon atom (C3) bearing two methyl groups and a pentyl chain, with an additional methyl group on the adjacent C2 carbon [1]. This compound is used primarily as an intermediate in the synthesis of fragrances, flavoring agents, and specialty chemicals due to its specific organoleptic profile and chemical stability .

Why 2,3-Dimethyl-3-octanol (CAS 19781-10-3) Cannot Be Substituted with Other C10 Branched Octanols


Despite sharing the same molecular formula (C10H22O) and molecular weight with other dimethyloctanols such as 2,6-Dimethyl-2-octanol (CAS 18479-57-7) and 3,7-Dimethyl-3-octanol (CAS 78-69-3), 2,3-Dimethyl-3-octanol possesses a unique substitution pattern that fundamentally alters its physical properties, vapor pressure, odor profile, and chemical reactivity . In formulation, even small differences in boiling point or partition coefficient can lead to disproportionate volatility and substantivity, resulting in an unintended olfactory timeline. The adjacent methyl groups at C2 and C3 confer a distinct steric environment around the tertiary alcohol center, differentiating it from analogs with isolated methyl branches and precluding its direct replacement without reformulation and revalidation .

Quantitative Comparative Evidence: 2,3-Dimethyl-3-octanol (19781-10-3) vs. In-Class Analogs


Boiling Point Distinction: 2,3-Dimethyl-3-octanol vs. 2,6-Dimethyl-2-octanol and 3,7-Dimethyl-3-octanol

2,3-Dimethyl-3-octanol exhibits a measured boiling point of 462.25 K (189.1 °C) [1]. This is higher than the boiling point of 2,6-Dimethyl-2-octanol (tetrahydromyrcenol), which is reported as 186 °C [2], and lower than the reported boiling point of 3,7-Dimethyl-3-octanol, which ranges from 197-198.5 °C . The distinct boiling point of 2,3-Dimethyl-3-octanol reflects its unique intermolecular forces and molecular shape, a direct consequence of the steric hindrance between the adjacent methyl groups at C2 and C3.

Flavor and Fragrance Volatility Process Engineering

Hydrophobicity and Partitioning: LogP Comparison of 2,3-Dimethyl-3-octanol with 2,6-Dimethyl-2-octanol

The experimental or estimated octanol-water partition coefficient (LogP) is a key determinant of a compound's behavior in both biological systems and complex fragrance matrices. For 2,3-Dimethyl-3-octanol, a LogP value of approximately 2.97 has been reported [1]. This is notably lower than the calculated LogP of 3.6 for 2,6-Dimethyl-2-octanol (tetrahydromyrcenol) [2], indicating that 2,3-Dimethyl-3-octanol is less hydrophobic.

Flavor and Fragrance QSAR Modeling Bioavailability

Physical Density Variation: 2,3-Dimethyl-3-octanol vs. 3,7-Dimethyl-3-octanol

Density is a critical quality control parameter and impacts volumetric dosing in large-scale industrial blending. 2,3-Dimethyl-3-octanol has a reported density of 0.826 g/cm³ [1]. This is significantly lower than the density of 3,7-Dimethyl-3-octanol, which is reported as 0.923 g/cm³ .

Formulation Quality Control Dosage Accuracy

Refractive Index Distinction: A Key Purity Indicator for 2,3-Dimethyl-3-octanol

The refractive index is a fundamental physical property used for rapid identity confirmation and purity assessment. 2,3-Dimethyl-3-octanol has a reported refractive index of 1.4351 , which is similar to but distinct from the 1.432-1.437 range reported for 2,6-Dimethyl-2-octanol and the 1.431 value for 3,7-Dimethyl-3-octanol .

Analytical Chemistry Quality Control Material Identification

Water Solubility Profile: 2,3-Dimethyl-3-octanol vs. 2,6-Dimethyl-2-octanol

The estimated water solubility of 2,3-Dimethyl-3-octanol is approximately 188.9 mg/L at 25 °C, based on its LogP of 3.60 . This value is identical to the estimated water solubility of 2,6-Dimethyl-2-octanol, which is also 188.9 mg/L at 25 °C based on a calculated LogP of 3.6 [1].

Environmental Fate Formulation Science Toxicology

Stereochemical Complexity: 2,3-Dimethyl-3-octanol as a Chiral Building Block

The structure of 2,3-dimethyl-3-octanol contains two stereogenic centers (at carbons 2 and 3), meaning it can exist as four possible stereoisomers . In contrast, other common C10 dimethyloctanols like 2,6-Dimethyl-2-octanol and 3,7-Dimethyl-3-octanol possess only one stereogenic center, yielding a simpler mixture of enantiomers.

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Validated Application Scenarios for 2,3-Dimethyl-3-octanol (CAS 19781-10-3) Based on Evidence


Flavor and Fragrance Synthesis

2,3-Dimethyl-3-octanol is specifically indicated for use as an intermediate in the synthesis of novel fragrance and flavor compounds, where its distinct boiling point (189.1 °C) [1] and lower LogP (approx. 2.97) [2] relative to 2,6-Dimethyl-2-octanol enable a different evaporation profile and solubility in product matrices.

Specialty Chemical Intermediate

The tertiary alcohol structure and unique substitution pattern of 2,3-Dimethyl-3-octanol [1] make it a valuable building block for the synthesis of esters, ethers, and surfactants with tailored properties. Its refractive index (1.4351) [2] and density (0.826 g/cm³) serve as key quality control metrics.

Asymmetric Synthesis Research

Due to the presence of two stereogenic centers, 2,3-Dimethyl-3-octanol exists as a mixture of four stereoisomers [1]. This makes it a candidate for research in asymmetric synthesis and chiral resolution, offering a more complex stereochemical environment compared to simpler dimethyloctanols with only one chiral center.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-3-octanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.